molecular formula C13H17ClN2O2 B1430943 Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate CAS No. 1060816-50-3

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Cat. No.: B1430943
CAS No.: 1060816-50-3
M. Wt: 268.74 g/mol
InChI Key: KWEUYGQXJOTAGR-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a chemical compound with the molecular formula C13H17ClN2O2. It belongs to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by its chloro-substituted naphthyridine core and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a 2-amino-3-chloropyridine derivative, followed by esterification with tert-butyl chloroformate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthyridine derivatives, and substituted naphthyridine compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives have been investigated for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These compounds may be used in the development of new drugs for various diseases.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, these compounds may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate: This compound is structurally similar but differs in the position of the chlorine atom.

  • Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: This compound is structurally similar but differs in the position of the chlorine atom.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

tert-butyl 7-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEUYGQXJOTAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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